molecular formula C9H7BrN2O2 B12502282 Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B12502282
M. Wt: 255.07 g/mol
InChI Key: WTRNCGLQTCHTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1501949-39-8) is a heterocyclic compound featuring a fused pyrazole-pyridine core. Its molecular formula is C₉H₇BrN₂O₂ (MW: 267.07 g/mol), with a bromine atom at position 5 and a methyl ester group at position 2 . This compound is widely utilized as a pharmaceutical intermediate due to its reactive bromine substituent, which facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) for drug discovery .

Properties

IUPAC Name

methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-5-7-4-6(10)2-3-12(7)11-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRNCGLQTCHTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CC(=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyrazolo[1,5-a]Pyridine Derivatives

The most direct route involves bromination of methyl pyrazolo[1,5-a]pyridine-2-carboxylate. N-Bromosuccinimide (NBS) is the preferred brominating agent due to its selectivity and mild reaction conditions.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or acetic acid
  • Temperature: -78°C to 20°C (gradual warming)
  • Time: 1–4 hours
  • Yield: 70–85%

Mechanistic Insight:
NBS generates a bromine radical under light or initiators, facilitating electrophilic aromatic substitution at the pyridine ring’s 5-position. Steric hindrance from the ester group at position 2 directs bromination to the meta position.

Multi-Step Synthesis from Carboxylic Acid Precursors

An alternative approach starts with pyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS: 63237-88-7):

Step 1: Esterification
  • Reagents: Acetyl chloride or thionyl chloride in methanol
  • Conditions: 0–65°C, 12–24 hours
  • Intermediate: Methyl pyrazolo[1,5-a]pyridine-5-carboxylate
Step 2: Bromination
  • Reagents: NBS in DCM
  • Conditions: -78°C to room temperature, 1 hour
  • Yield: 68–72%

Key Advantage: This method avoids regioselectivity challenges by pre-functionalizing the carboxylate group.

Cyclization Reactions with Hydroxylamine-O-Sulfonic Acid

Recent patents describe a novel cyclization strategy using hydroxylamine-O-sulfonic acid:

Procedure:
  • Amination: Tribromopyridine reacts with hydroxylamine-O-sulfonic acid under acidic conditions.
  • Cyclization: Potassium carbonate in DMF promotes ring closure.
  • Esterification: Methanol and sulfuric acid yield the final product.

Optimization:

  • Catalyst: Barium oxide improves cyclization efficiency.
  • Yield: 89–92%

Bromination Under Acidic Conditions

Industrial-scale methods employ bromination in concentrated sulfuric acid:

  • Reagents: Liquid bromine (Br₂)
  • Conditions: 0–5°C, 2 hours
  • Workup: Quenching with ice water followed by extraction with ethyl acetate
  • Yield: 80–85%

Safety Note: Excess bromine is neutralized with sodium thiosulfate to prevent explosive side reactions.

Suzuki-Miyaura Cross-Coupling Applications

While primarily a functionalization step, cross-coupling reactions validate synthetic routes:

Example:
  • Substrate: Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate
  • Reagents: Phenylboronic acid, Pd(PPh₃)₄
  • Conditions: 80°C, 12 hours in toluene/ethanol
  • Product: 5-Phenyl derivative (yield: 75%)

Comparative Analysis of Synthetic Routes

Method Brominating Agent Solvent Temperature (°C) Yield (%) Scalability
Direct Bromination NBS DCM -78–20 70–85 High
Carboxylic Acid Pathway NBS DCM/MeOH 0–65 68–72 Moderate
Cyclization N/A DMF/H₂O 20–90 89–92 High
Acidic Bromination Br₂ H₂SO₄ 0–5 80–85 Industrial

Cost-Benefit Consideration: NBS-based methods are cost-effective for lab-scale synthesis, while Br₂ in H₂SO₄ suits bulk production despite safety risks.

Recent Advances and Patent Literature

Patent WO2013018371A1:
  • Innovation: Continuous flow bromination using NBS and automated reactors.
  • Advantage: 95% purity with reduced reaction time (30 minutes).
Patent CN117143095A:
  • Highlight: Boc-protected intermediates enhance regioselectivity.
  • Yield Improvement: 90% via optimized saponification and acidification.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ester Variations

Ethyl 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1363381-49-0)
  • Molecular Formula : C₁₀H₉BrN₂O₂ (MW: 269.10 g/mol).
  • Key Differences: The ethyl ester group (vs. However, the methyl ester is more reactive in hydrolysis, favoring faster deprotection in synthetic pathways .
Ethyl 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 885276-93-7)
  • Molecular Formula : C₁₀H₉BrN₂O₂ (MW: 269.10 g/mol).
  • Key Differences: The ester group at position 3 (vs. This positional isomerism may affect binding affinity in biological targets .

Bromine Substituent Variations

5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid (CAS: 1363381-10-5)
  • Molecular Formula : C₈H₅BrN₂O₂ (MW: 241.05 g/mol).
  • Key Differences : The carboxylic acid group (vs. methyl ester) increases polarity, improving aqueous solubility but limiting cell membrane permeability. This derivative is often used in metal-catalyzed decarboxylation reactions .
7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
  • Molecular Formula : C₇H₄BrN₃O₂ (MW: 242.03 g/mol).
  • Key Differences : Replacing the pyridine ring with pyrimidine (a six-membered ring with two nitrogens) modifies aromaticity and hydrogen-bonding capacity. Such changes may enhance interactions with enzymes like HMG-CoA reductase .

Functional Group Modifications

Methyl 3-Aminopyrazolo[1,5-a]pyridine-2-carboxylate
  • Molecular Formula : C₉H₉N₃O₂ (MW: 203.19 g/mol).
  • Key Differences: Substituting bromine with an amino group (-NH₂) eliminates halogen-mediated reactivity (e.g., cross-coupling) but introduces nucleophilic sites for acylation or alkylation. This compound is a precursor for urea or thiourea derivatives .
Ethyl 3-{5-[(Diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate
  • Molecular Formula : C₂₅H₂₇N₅O₃ (MW: 469.52 g/mol).
  • The diethylamino group may act as a proton sponge, influencing pharmacokinetics .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Substituents (Position) Key Applications/Activities
Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate C₉H₇BrN₂O₂ 267.07 Br (5), COOCH₃ (2) Pharmaceutical intermediate
Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate C₁₀H₉BrN₂O₂ 269.10 Br (5), COOCH₂CH₃ (2) API synthesis
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₉BrN₂O₂ 269.10 Br (5), COOCH₂CH₃ (3) Structural isomer studies
5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid C₈H₅BrN₂O₂ 241.05 Br (5), COOH (2) Decarboxylation reactions
7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid C₇H₄BrN₃O₂ 242.03 Br (7), COOH (3) Antitumor candidate

Biological Activity

Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, interactions with specific targets, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C_10H_8BrN_3O_2 and a molecular weight of approximately 241.07 g/mol. The compound features a fused pyrazole and pyridine ring system, with a bromine atom at the 5-position and a methoxycarbonyl group at the 2-position. These structural elements contribute to its unique chemical properties and biological activities.

Research indicates that this compound functions primarily as an inhibitor of various kinases. Kinases are enzymes that play crucial roles in cell signaling pathways related to cancer and other diseases. Notably, this compound has shown significant inhibition of AXL and c-MET kinases, which are associated with tumor progression and metastasis .

Table 1: Kinase Inhibition Profile

Kinase TargetInhibition TypeReference
AXLSignificant
c-METSignificant
GSK-3βModerate
CDK-2Moderate

Biological Activities

In addition to its kinase inhibition properties, this compound exhibits several other biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further pharmacological exploration .
  • Analgesic Effects : It has also been reported to have analgesic properties, which could be beneficial in pain management applications .

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Cancer Models : In vitro studies have shown that this compound modulates various cellular responses through interactions with protein targets involved in signaling pathways. These interactions influence cell proliferation and survival rates in cancer models .
  • HIV-1 Reverse Transcriptase Inhibition : A fragment-based drug discovery approach indicated that pyrazolo[1,5-a]pyridine analogs can inhibit HIV-1 reverse transcriptase (RT). While specific data for this compound is limited, structural similarities suggest potential efficacy against viral targets .
  • Antituberculosis Activity : Related pyrazolo derivatives have been designed as new antituberculosis agents, demonstrating significant potency against drug-resistant Mycobacterium tuberculosis strains. The structural features of this compound may lend insights into optimizing similar compounds for enhanced efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for developing more potent derivatives. Variations in substitution patterns can lead to different biological outcomes:

Table 2: Structural Variants and Their Biological Activities

Compound NameStructural FeaturesUnique Aspects
Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylateBromine at position 6Different kinase inhibition profile
Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylateEthyl group instead of methylPotentially different solubility and bioavailability
Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylateBromine at position 3Distinct biological activity

These variations highlight how modifications can influence the compound's effectiveness against specific targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.